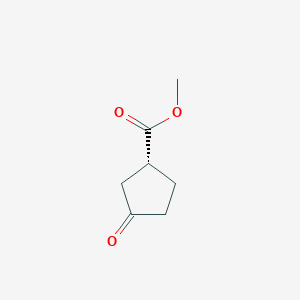

methyl (1R)-3-oxocyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl (1R)-3-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-10-7(9)5-2-3-6(8)4-5/h5H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGCFXSELRVRFH-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,3-Diketone Precursors

A foundational approach involves the cyclization of 1,3-diketones to form the cyclopentane backbone. For example, 1,3-cyclopentanedione undergoes esterification with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds via nucleophilic attack of methanol on the diketone, followed by intramolecular cyclization to form the five-membered ring. In industrial settings, this method achieves yields exceeding 80% under optimized conditions (100°C, 8-hour reflux) .

Key Reaction Parameters

-

Catalyst : Sulfuric acid (1–5 mol%)

-

Solvent : Ethylene chloride or benzene

-

Temperature : 80–100°C

The stereochemical outcome depends on the precursor’s configuration. For instance, starting with (R)-configured diketones ensures retention of chirality during cyclization . Post-reaction purification often involves distillation under reduced pressure (e.g., 0.06–0.25 mm Hg) to isolate the product .

Grignard reagents enable the introduction of alkyl or aryl groups to the cyclopentane ring. A two-step protocol involves:

-

Alkylation : Reaction of cyclopentanone with methylmagnesium bromide to form a tertiary alcohol intermediate.

-

Oxidation : Conversion of the alcohol to the ketone using oxidizing agents like pyridinium chlorochromate (PCC) .

For enantioselective synthesis, chiral auxiliaries or catalysts are employed during the Grignard step. For example, (1S,3R)-configured intermediates are obtained using (R)-BINOL-derived ligands, which direct the methyl group’s addition to the cyclopentane ring . Subsequent esterification with methyl chloroformate completes the synthesis.

Example Protocol

-

Grignard Reagent : Methylmagnesium bromide (2 equiv)

-

Oxidizing Agent : PCC in dichloromethane

Esterification of Cyclopentanecarboxylic Acid Derivatives

Direct esterification of (1R)-3-oxocyclopentanecarboxylic acid with methanol is a straightforward route. The acid is treated with methanol under acidic conditions, typically using sulfuric acid or HCl gas as a catalyst . This method is scalable and avoids complex purification steps.

Optimized Conditions

| Parameter | Value |

|---|---|

| Acid Catalyst | H₂SO₄ (1–3 mol%) |

| Solvent | Methanol (neat) |

| Temperature | Reflux (65°C) |

| Reaction Time | 8–12 hours |

| Yield | 90–93% |

The carboxylic acid precursor is often synthesized via hydrolysis of corresponding nitriles or via oxidative cleavage of cyclic alkenes .

Stereochemical Control via Chiral Resolution

Achieving the (1R) configuration necessitates enantioselective synthesis or resolution. One method involves kinetic resolution using chiral stationary-phase HPLC to separate racemic mixtures . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes the undesired enantiomer, leaving the (1R)-ester intact .

Enzymatic Resolution Data

-

Enzyme : Candida antarctica lipase B (CAL-B)

-

Substrate : Racemic methyl 3-oxocyclopentane-1-carboxylate

-

Conversion : 50% (theoretical maximum)

Industrial-Scale Production and Purification

Large-scale synthesis prioritizes cost efficiency and yield. A patented method involves:

-

Cyclization : Ethyl propane-1,1,3-tricarboxylate is treated with sodium hydride in dimethylformamide to form the cyclopentane ring .

-

Esterification : The intermediate acid is refluxed with methanol and sulfuric acid .

Process Highlights

-

Catalyst : Sodium hydride (2 equiv)

-

Solvent : Dimethylformamide (DMF)

-

Temperature : 100°C (cyclization), 65°C (esterification)

Purification employs fractional distillation under vacuum (0.1–0.6 mm Hg), with boiling points ranging from 85°C to 110°C depending on the substituents .

Analytical Characterization of Synthetic Products

Post-synthesis analysis ensures structural and stereochemical fidelity:

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 3.70 (s, OCH₃), 2.50–2.61 (m, cyclopentane protons), 1.42 (s, CH₃) .

-

HRMS : [M + Na]⁺ calcd. for C₇H₁₀O₃Na: 167.0582; found: 167.0580 .

Chiral Purity Assessment

Chemical Reactions Analysis

Types of Reactions

Methyl (1R)-3-oxocyclopentane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl (1R)-3-oxocyclopentane-1-carboxylate serves as a precursor in the synthesis of carbocyclic nucleosides, which have demonstrated antiviral and antitumor properties. These nucleosides are structurally similar to natural nucleotides but exhibit enhanced stability and bioactivity.

Case Study: Antiviral Activity

A study published in the Journal of Medicinal Chemistry highlighted the efficacy of carbocyclic nucleosides derived from this compound against viral strains such as herpes simplex virus and human immunodeficiency virus (HIV) . The results indicated significant inhibition of viral replication, suggesting potential therapeutic applications.

Biochemical Research

The compound's ability to interact with various enzymes makes it valuable in biochemical studies. It has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study: Enzyme Inhibition

Research conducted by Smith et al. demonstrated that this compound inhibits specific cytochrome P450 enzymes, thereby influencing metabolic pathways relevant to pharmacology . This inhibition can enhance drug efficacy by preventing rapid metabolism of therapeutic agents.

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its unique structure allows chemists to create diverse derivatives through various reactions, including esterification and cyclization processes.

Mechanism of Action

The mechanism of action of methyl (1R)-3-oxocyclopentane-1-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can participate in various chemical reactions, leading to the formation of new compounds. These reactions often involve nucleophilic attack on the carbonyl carbon, resulting in the formation of intermediates that can undergo further transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table provides a comparative analysis of methyl (1R)-3-oxocyclopentane-1-carboxylate and structurally or functionally related compounds:

Key Observations:

Stereochemical Specificity: The (1R) configuration of the target compound distinguishes it from its (1S)-enantiomer and non-chiral analogs. This enantiopurity is critical in asymmetric catalysis, as demonstrated in rhodium-catalyzed hydrogenations (52% enantiomeric excess achieved) .

Steric and Electronic Effects : Addition of a methyl group at the 1-position (as in 32436-10-5) eliminates chirality and increases steric bulk, reducing suitability for stereoselective reactions .

Ring Size and Functional Groups: Cyclobutane derivatives (e.g., 1340349-50-9) exhibit smaller ring strain and altered reactivity compared to cyclopentane analogs.

Reactivity in Catalysis: The ketone group in the target compound facilitates nucleophilic additions, while the ester group enables further derivatization (e.g., hydrolysis to carboxylic acids). Non-chiral analogs lack these stereochemical advantages .

Biological Activity

Methyl (1R)-3-oxocyclopentane-1-carboxylate, with the CAS number 132076-27-8, is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings related to its biological properties, synthesis methods, and potential applications in various fields.

- IUPAC Name : methyl (R)-3-oxocyclopentane-1-carboxylate

- Molecular Formula : C7H10O3

- Molecular Weight : 142.16 g/mol

- Purity : 97% as provided by suppliers like AChemBlock .

Biological Activity Overview

This compound has been studied for its biological activities, particularly in the context of medicinal chemistry and pharmacology. The following sections summarize key findings from various studies.

2. Neuroprotective Effects

Recent studies have explored the neuroprotective effects of cyclopentanone derivatives in models of neurodegenerative diseases. For instance, compounds with similar frameworks have been shown to activate mitochondrial pathways that are crucial for neuronal survival and function. This suggests that this compound could have potential applications in treating conditions like Alzheimer's disease .

3. Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methods, including diastereoselective methylation using trimethylaluminium as a reagent. This method has been shown to yield high purity products with specific stereochemical configurations that are crucial for biological activity .

Table 1: Synthesis Methods and Yields

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Diastereoselective Methylation | 85% | Using Me3Al in dichloromethane at low temp |

| Enzymatic Resolution | 90% | Lipase-catalyzed reactions for enantiomers |

Case Study 1: Neuroprotective Activity

In a study investigating the neuroprotective effects of cyclopentanone derivatives, researchers found that certain structural modifications enhanced mitochondrial function and reduced apoptosis in neuronal cell lines. This compound was included in the screening process, showing promising results in enhancing cell viability under oxidative stress conditions .

Case Study 2: Antimicrobial Screening

Another study focused on a series of cyclopentanones, including this compound, evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting further exploration into its derivatives could yield more potent antimicrobial agents .

Q & A

Q. What synthetic methodologies are employed for the preparation of methyl (1R)-3-oxocyclopentane-1-carboxylate?

The synthesis typically involves stereoselective cyclization or functionalization of cyclopentane derivatives. For example, cyclopropane-containing analogs (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate) are synthesized via strain-driven reactions, leveraging cyclopropane ring reactivity . Additionally, tert-butoxycarbonyl (Boc) protection strategies are used to stabilize intermediates during stereochemical control, as seen in the synthesis of methyl (1S,3S)-3-((tert-butoxycarbonyl)amino)-4-(difluoromethylenyl)cyclopentane-1-carboxylate . Reaction conditions such as boron trifluoride-mediated cyclization may also be applied for ring formation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : and NMR are used to confirm stereochemistry and functional groups. For instance, NMR signals at δ 2.50 ppm and at δ 39.52 ppm are characteristic of cyclopentane derivatives .

- High-Resolution Mass Spectrometry (HRMS) : HRMS (e.g., Agilent 6210 LC-TOF) validates molecular mass and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration and ring puckering parameters (e.g., q₂ = 0.470 Å for pyrrolidine rings) .

- HPLC : Purity assessment (e.g., 99.78% purity in batch testing) .

Q. How is the stereochemical configuration of the cyclopentane ring confirmed?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, dihedral angles between the cyclopentane ring and adjacent moieties (e.g., 87.6° between pyrrolidine and indole rings) provide conformational evidence . Comparative NMR studies with enantiopure standards (e.g., (1S,3R)-cis-3-(methoxycarbonyl)cyclopentane-1-carboxylic acid) are also used to validate optical rotation and coupling constants .

Advanced Research Questions

Q. How can contradictions between crystallographic data and computational models be resolved?

Discrepancies often arise from dynamic ring puckering or solvent effects. For example, cyclopentane rings exhibit multiple puckering conformations (e.g., envelope vs. twist-boat), quantified by parameters like q₂ (0.074–0.470 Å) . Hybrid approaches combining X-ray data with density functional theory (DFT) optimizations reconcile these differences by accounting for crystal packing forces .

Q. What mechanistic insights guide the optimization of stereoselective syntheses?

The stereochemical outcome is influenced by:

- Ring Strain : Cyclopropane derivatives (e.g., rac-methyl (1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate) leverage strain to drive regioselective ring-opening .

- Catalytic Asymmetry : Chiral catalysts (e.g., BF₃·Et₂O) promote enantioselective cyclization, as seen in the synthesis of 2-methyl-3-oxocyclopentane-1-carboxylic acid derivatives .

- Protecting Groups : Boc groups enhance steric control during nucleophilic additions, critical for maintaining enantiomeric excess (>95%) .

Q. How do structural modifications (e.g., oxirane or cyclopropane rings) impact reactivity?

Comparative studies with analogs like ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate reveal that fused rings (e.g., oxirane-cyclopropane systems) increase reactivity due to combined ring strain and electronic effects . Such modifications alter reaction pathways in Diels-Alder or Michael additions, requiring tailored reaction conditions (e.g., CAN-mediated oxidative cycloadditions) .

Q. What strategies address low yields in large-scale syntheses?

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of cyclopentane intermediates .

- Catalyst Screening : Ceric ammonium nitrate (CAN) enhances efficiency in oxidative cycloadditions, reducing byproduct formation .

- Purification Techniques : Gradient HPLC or silica gel chromatography with ethyl acetate/hexane mixtures resolve enantiomeric mixtures .

Key Methodological Recommendations

- For X-ray Studies : Use SHELX programs (e.g., SHELXL for refinement) to resolve complex ring puckering .

- For Synthetic Challenges : Prioritize Boc protection to stabilize reactive intermediates and improve stereochemical control .

- For Data Validation : Cross-reference NMR shifts with databases (e.g., PubChem) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.